TMC-49A

Description

Structure

3D Structure

Properties

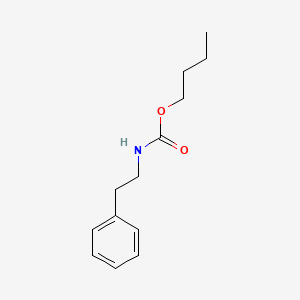

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

butyl N-(2-phenylethyl)carbamate |

InChI |

InChI=1S/C13H19NO2/c1-2-3-11-16-13(15)14-10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) |

InChI Key |

LUGMZFCJHLOENU-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)NCCC1=CC=CC=C1 |

Canonical SMILES |

CCCCOC(=O)NCCC1=CC=CC=C1 |

Synonyms |

TMC 49A TMC-49A |

Origin of Product |

United States |

Isolation, Biosynthesis, and Synthetic Chemistry of Tmc 49a

Microbial Source and Fermentation Broth Analysis of Streptomyces sp. AS1345

TMC-49A was discovered during a screening of microbial metabolites for compounds that could act as transcriptional up-regulators of the low-density lipoprotein (LDL) receptor. nih.gov The producing organism was identified as a strain of Streptomyces, designated AS1345. nih.gov Analysis of the fermentation broth of this actinomycete led to the isolation of this compound, which demonstrated the ability to enhance the synthesis of the LDL receptor in human hepatoma HepG2 cells. nih.gov The taxonomy of the producing strain was also described as part of the initial discovery. nih.gov

The production of secondary metabolites like this compound by Streptomyces is highly dependent on the specific cultivation and growth conditions. While the precise fermentation parameters for Streptomyces sp. AS1345 to maximize this compound yield are not extensively detailed in the initial reports, general principles for optimizing Streptomyces cultivation are well-established. Optimization typically involves manipulating the composition of the culture medium and physical parameters to enhance growth and metabolite production. nih.gov Key factors include the choice of carbon and nitrogen sources, mineral salts, and the pH of the medium, as well as physical parameters like temperature, aeration, and incubation time. nih.gov For instance, chitin (B13524) is often included in media to induce the production of specific enzymes and metabolites. nih.gov

Table 1: Typical Components of a Culture Medium for Streptomyces Species

| Component Category | Examples | Purpose |

|---|---|---|

| Carbon Source | Glucose, Starch, Glycerol, Maltose | Provides energy and carbon skeletons for biosynthesis |

| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone, Ammonium Salts | Provides nitrogen for amino acid and nucleotide synthesis |

| Minerals/Trace Elements | K2HPO4, MgSO4·7H2O, NaCl, FeSO4, CaCO3 | Essential cofactors for enzymes and maintenance of osmotic balance |

| Inducers/Precursors | Colloidal Chitin, Specific Amino Acids | Can trigger or enhance the production of target secondary metabolites |

| pH Buffer | Phosphate buffers, CaCO3 | Maintain optimal pH for growth and enzyme activity |

This table represents a generalized medium composition for Streptomyces and not the specific medium used for this compound production.

Following fermentation, the first step toward isolating this compound is the extraction of the compound from the culture broth. As this compound was obtained from the fermentation broth, this involves separating the supernatant from the microbial biomass (mycelia). nih.gov General methods for extracting metabolites from liquid culture include solvent extraction. mdpi.com In this process, an organic solvent immiscible with water (e.g., ethyl acetate (B1210297), butanol, chloroform) is mixed with the fermentation supernatant. mdpi.comresearchgate.net The differential solubility of this compound results in its transfer from the aqueous phase to the organic solvent.

After extraction, the crude organic extract is typically concentrated under reduced pressure to yield a mixture of compounds. mdpi.com This crude extract then undergoes preliminary fractionation to separate compounds based on their general physicochemical properties, such as polarity. nih.govresearchgate.net This can be achieved using techniques like liquid-liquid partitioning or preliminary column chromatography with a coarse stationary phase like silica (B1680970) gel. nih.govnih.gov

Cultivation and Growth Optimization of Producer Strain

Advanced Purification Methodologies for this compound

To obtain a pure compound for structural analysis and biological testing, the crude or partially fractionated extract containing this compound must undergo further, more refined purification steps.

Chromatography is the cornerstone of natural product purification. agriculture.institute The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. agriculture.institute For a compound like this compound, a multi-step chromatographic approach is typically employed.

Column Chromatography: Often used as an intermediate purification step, this technique separates compounds based on their affinity for a solid stationary phase (e.g., silica gel, alumina) using a solvent or solvent gradient as the mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique essential for the final purification of natural products. mdpi.com Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is commonly used to isolate compounds like this compound to a high degree of purity. nih.gov

The purity of the isolated this compound is critical for accurate structural elucidation and biological assays. Purity is typically assessed using analytical HPLC, where a pure compound should appear as a single, sharp, and symmetrical peak. europa.eu The use of a photodiode array (PDA) detector can further confirm peak purity by analyzing the UV-Vis spectrum across the entire peak.

Forced degradation studies, where the compound is subjected to stress conditions like acid, base, heat, oxidation, and light, can help identify potential degradation products and confirm the stability-indicating nature of the analytical methods used. europa.eu Any contaminants present would be identified by their unique retention times and spectroscopic characteristics compared to the main compound. rsc.org

Chromatographic Separations for Compound Isolation

Structural Elucidation Methodologies for this compound

The definitive structure of this compound was determined through a combination of spectroscopic analyses. nih.gov This process involves piecing together information from various techniques to build a complete molecular picture. anu.edu.au

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its substructures. arxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds (e.g., C=O, N-H). chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of an organic molecule. youtube.com

¹³C NMR: Identifies all unique carbon atoms in the molecule and provides information about their chemical environment. chemrxiv.org

¹H NMR: Identifies all unique hydrogen atoms and, through chemical shifts, integration, and spin-spin coupling patterns, reveals how atoms are connected to each other. youtube.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei (H-H, C-H) to definitively map the entire carbon skeleton and the placement of protons. arxiv.org

Through these combined analyses, the structure of this compound was elucidated as butyl N-(2-phenylethyl)carbamate. nih.gov

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value / Description | Reference |

|---|---|---|

| IUPAC Name | butyl N-(2-phenylethyl)carbamate | |

| Synonyms | TMC-49 A; 2-phenylethyl n-butyl carbamate (B1207046) | |

| Molecular Formula | C13H19NO2 | |

| Appearance | Oily Matter | |

| Melting Point | 120-122°C | |

| Canonical SMILES | CCCCOC(=O)NCCC1=CC=CC=C1 |

| InChI Key | LUGMZFCJHLOENU-UHFFFAOYSA-N | |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| butyl N-phenethylcarbamate |

| 2-phenylethyl n-butyl carbamate |

| Glucose |

| Starch |

| Glycerol |

| Maltose |

| Chitin |

| Ethyl acetate |

| Butanol |

| Chloroform |

| Methanol (B129727) |

Spectroscopic Analyses in this compound Structure Determination

The definitive structure of this compound as butyl N-phenethylcarbamate was established through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and the chemical environment of its constituent atoms. While specific published spectra for this compound are not widely available, the expected data can be inferred from the analysis of structurally similar carbamate compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound (butyl N-phenethylcarbamate), both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for butyl N-phenethylcarbamate would include:

A triplet signal for the terminal methyl group (CH₃) of the butyl chain.

Multiplet signals for the three methylene (B1212753) groups (CH₂) of the butyl and phenethyl moieties.

A signal for the NH proton of the carbamate group.

Signals in the aromatic region corresponding to the monosubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For butyl N-phenethylcarbamate, distinct signals would be expected for each carbon atom in the butyl group, the phenethyl group, the carbamate carbonyl group, and the aromatic ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the arrangement of the butyl, phenethyl, and carbamate fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, helping to define the molecule's preferred conformation in solution nist.govfrontiersin.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Butyl N-phenethylcarbamate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 (triplet) | ~13.8 |

| Butyl-CH₂ | ~1.4 (multiplet) | ~19.2 |

| Butyl-CH₂ | ~1.6 (multiplet) | ~31.0 |

| Butyl-O-CH₂ | ~4.1 (triplet) | ~65.0 |

| Phenethyl-CH₂ | ~2.8 (triplet) | ~36.5 |

| Phenethyl-N-CH₂ | ~3.5 (quartet) | ~42.0 |

| Aromatic-CH (ortho) | ~7.2-7.3 (multiplet) | ~128.8 |

| Aromatic-CH (meta) | ~7.2-7.3 (multiplet) | ~128.6 |

| Aromatic-CH (para) | ~7.2-7.3 (multiplet) | ~126.5 |

| Aromatic-C (ipso) | - | ~139.0 |

| Carbamate C=O | - | ~156.5 |

| Carbamate N-H | ~5.0 (broad singlet) | - |

Note: These are predicted values based on known data for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula chemicalbook.commiamioh.edu. For this compound, HRMS would confirm the molecular formula as C₁₃H₁₉NO₂. The high accuracy of this technique can differentiate between molecules with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, showing characteristic losses of fragments corresponding to the butyl and phenethyl groups.

Table: Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Calculated Exact Mass | 221.1416 |

| Ionization Mode | Electrospray (ESI) or similar |

| Expected Ion | [M+H]⁺, [M+Na]⁺ |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations doi.orgresearchgate.net. The IR spectrum of butyl N-phenethylcarbamate would exhibit characteristic absorption bands:

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carbamate group.

A band in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibration of the carbamate.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹.

C-O stretching vibrations in the 1250-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule amazonaws.commdpi.com. The phenethyl group in this compound contains a benzene ring, which is a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima characteristic of the electronic transitions within the benzene ring, usually in the range of 250-270 nm.

High-Resolution Mass Spectrometry for Elemental Composition

Crystallographic Approaches to this compound Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and torsion angles nih.gov. While specific crystallographic data for this compound has not been reported in the literature, such an analysis would be invaluable for understanding its solid-state conformation. If suitable crystals of this compound could be grown, X-ray diffraction analysis would reveal the exact spatial arrangement of the butyl and phenethyl groups relative to the planar carbamate linkage. This information is crucial for understanding how the molecule interacts with its biological target, the LDL receptor transcriptional machinery. The conformational flexibility of the butyl and phenethyl chains would be of particular interest uantwerpen.be.

Elucidation of the Biosynthetic Pathway of this compound

The biosynthesis of natural products in Streptomyces is a complex process often involving large multi-enzyme complexes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPSs) rsc.orgnih.gov. Although the specific biosynthetic pathway for this compound in Streptomyces sp. AS1345 has not been experimentally elucidated, a plausible pathway can be proposed based on the known biosynthesis of its constituent parts and related carbamate-containing natural products nih.govacs.org.

To definitively establish the biosynthetic precursors of this compound, precursor incorporation studies using isotopically labeled compounds would be necessary. In this experimental approach, the Streptomyces sp. AS1345 culture would be fed with potential precursors labeled with stable isotopes such as ¹³C or ¹⁵N. The isolated this compound would then be analyzed by NMR and mass spectrometry to determine the location and extent of isotope incorporation.

Based on the structure of butyl N-phenethylcarbamate, the following precursors are hypothesized:

Phenethylamine (B48288) moiety: This is likely derived from the amino acid L-phenylalanine, which would undergo decarboxylation. Feeding the culture with ¹³C-labeled L-phenylalanine would be expected to result in a labeled phenethyl group in this compound.

n-Butanol moiety: The four-carbon butyl group could be derived from the polyketide pathway, starting from acetyl-CoA and malonyl-CoA, or potentially from amino acid metabolism (e.g., from L-valine or L-isoleucine precursors) followed by reduction steps mdpi.comnih.gov. Feeding experiments with labeled acetate or the respective amino acids could clarify its origin.

Carbamate Carbonyl: The carbamate group itself is often formed through the action of a carbamoyltransferase or a monooxygenase nih.govresearcher.life. The ultimate source of the carbonyl carbon and nitrogen is likely carbamoyl (B1232498) phosphate, which is derived from glutamine, bicarbonate, and ATP. Feeding with ¹³C-labeled bicarbonate or ¹⁵N-labeled glutamine would test this hypothesis.

The results of such precursor studies would provide critical insights into the metabolic origins of this compound and the enzymatic machinery responsible for its assembly in Streptomyces sp. AS1345.

Identification and Characterization of Biosynthetic Gene Clusters for this compound

Currently, there is no publicly available scientific literature that identifies or characterizes the biosynthetic gene cluster responsible for the production of this compound in Streptomyces sp. AS1345. While methods for identifying biosynthetic gene clusters for other natural products from Streptomyces species are well-established, such an investigation for this compound has not been reported. nih.govnih.govasm.orgresearchgate.netplos.org

Enzymatic Mechanisms Involved in this compound Formation

Detailed enzymatic studies on the formation of this compound are not present in the current body of scientific literature. The biosynthesis of its core components, phenethylamine and butanol, likely involves primary metabolic pathways, and the final assembly into a carbamate is presumably an enzyme-catalyzed process. However, the specific enzymes and their mechanisms in the context of this compound biosynthesis have not been elucidated. nih.govresearchgate.net

Total Synthesis and Analog Preparation Strategies for this compound

A thorough review of the chemical literature indicates that a total synthesis of this compound has not been reported. The synthesis of this relatively simple carbamate structure would be straightforward using established synthetic methodologies.

Convergent and Divergent Synthetic Routes to the this compound Core Structure

There are no published convergent or divergent synthetic routes specifically targeting the this compound core structure. General synthetic strategies for carbamates could be applied, but specific research detailing such an approach for this compound is absent from the literature.

Stereoselective Synthesis of this compound and Its Chirality-Defining Elements

This compound, being butyl N-phenethylcarbamate, is an achiral molecule and therefore does not possess any chirality-defining elements. Consequently, stereoselective synthesis is not a consideration for this particular compound.

Molecular and Cellular Mechanism of Action of Tmc 49a

Investigation of LDL Receptor Up-regulation by TMC-49A

This compound was discovered during a screening of microbial metabolites for compounds capable of transcriptionally up-regulating the LDL receptor. nih.gov Found in the fermentation broth of Streptomyces sp. AS1345, its structure was identified as butyl N-phenethylcarbamate. nih.gov Subsequent studies in human hepatoma HepG2 cells, a common model for liver cell function, confirmed its activity in enhancing the synthesis of the LDL receptor. nih.gov

The initial finding that this compound acts as a transcriptional up-regulator implies an increase in the messenger RNA (mRNA) levels of the LDL receptor gene (LDLR). nih.gov In cellular models such as HepG2 cells, this is typically quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR). This method involves extracting total RNA from cells treated with this compound and a control group, converting the RNA to complementary DNA (cDNA), and then amplifying the LDLR gene sequence. umich.edu The level of amplification, detected by a fluorescent signal, is proportional to the initial amount of mRNA, allowing for a precise measurement of gene expression changes. Treatment with this compound would be expected to show a significant increase in LDLR mRNA levels compared to untreated cells, providing direct evidence of transcriptional activation. nih.gov

| Cell Line | Treatment | Observed Effect on LDLR Gene | Implied Methodology | Reference |

| HepG2 | This compound | Transcriptional up-regulation | Quantitative Gene Expression Analysis (e.g., qRT-PCR) | nih.gov |

Functional reporter assays are a cornerstone for discovering and characterizing compounds that modulate gene expression. thermofisher.com this compound was explicitly discovered using such an assay designed to detect transcriptional up-regulators of the LDL receptor. nih.gov In this type of assay, a reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of the LDL receptor gene's promoter region. thermofisher.comnih.gov This engineered DNA construct is then introduced into host cells. If a compound like this compound activates the promoter, the reporter gene is transcribed and translated into an easily quantifiable protein. promega.ro The resulting signal (e.g., luminescence from luciferase) is directly proportional to the transcriptional activity of the promoter. The discovery of this compound via this method confirms its role in activating the signaling pathways that lead to the transcription of the LDLR gene. nih.gov

| Assay Type | Principle | Role in this compound Research | Common Reporter Genes | Reference |

| Reporter Gene Assay | The promoter of a gene of interest (LDLR) drives the expression of a quantifiable reporter protein. | Initial discovery of this compound as a transcriptional up-regulator of the LDL receptor. | Luciferase, Beta-galactosidase, Green Fluorescent Protein (GFP) | nih.govthermofisher.com |

Following the confirmation of transcriptional up-regulation, the next step is to verify that this leads to an increase in the amount of functional LDL receptor protein. Research has shown that this compound enhances the synthesis of the LDL receptor in HepG2 cells, as determined by a receptor binding assay. nih.gov This indicates a higher density of LDL receptors on the cell surface capable of binding to LDL particles.

Standard laboratory techniques to visualize and quantify these changes include:

Western Blotting: This technique would be used to measure the total amount of LDL receptor protein within the cells. Cell lysates from this compound-treated and untreated cells would be separated by size, and an antibody specific to the LDL receptor would be used to detect the protein, allowing for a quantitative comparison of expression levels. umich.edu

Immunofluorescence and Confocal Microscopy: To study the localization of the LDL receptor, cells can be stained with a fluorescently-tagged antibody against the receptor. Confocal microscopy would then be used to visualize the protein's location, confirming that the newly synthesized receptors are correctly trafficked to the plasma membrane where they are functional. umich.edufrontiersin.org

These studies collectively confirm that the transcriptional up-regulation induced by this compound results in a greater abundance of functional LDL receptor protein at the cell surface.

Functional Reporter Assays for Transcriptional Activation

Identification of Direct Molecular Targets and Interaction Dynamics of this compound

While it is established that this compound up-regulates the LDL receptor, its direct molecular binding partner—the protein it initially interacts with to trigger this downstream effect—has not been explicitly identified in published research. Identifying this direct target is crucial for a complete understanding of its mechanism of action. Modern proteomics techniques offer powerful, unbiased approaches for this purpose.

Affinity-based proteomics is a powerful method to "fish" for the binding partners of a small molecule from a complex mixture of cellular proteins. nih.govfrontiersin.org This approach typically involves chemically modifying the small molecule of interest (in this case, this compound) to create a "probe" by attaching a linker and a tag, such as biotin (B1667282). frontiersin.org

The general workflow would be:

Probe Synthesis: A derivative of this compound is synthesized with an attached biotin tag.

Incubation: The biotinylated this compound probe is incubated with a cell lysate or live cells.

Capture: The probe, along with any proteins it has bound to, is captured using an affinity matrix like streptavidin beads, which have a very high affinity for biotin.

Elution and Identification: The bound proteins are washed to remove non-specific binders and then eluted from the beads.

Mass Spectrometry: The eluted proteins are identified using mass spectrometry, revealing the potential direct targets of this compound. olink.com

This technique, also known as compound-centric chemical proteomics, could definitively identify the protein(s) that this compound directly engages to initiate the up-regulation of the LDL receptor. frontiersin.org

Thermal Proteome Profiling (TPP) is an alternative, label-free method for identifying the direct targets of a small molecule in a physiological context. embopress.org The technique is based on the principle that when a protein binds to a ligand (like a drug or small molecule), its thermal stability changes. nih.gov

The TPP workflow for this compound would involve:

Treatment: Two sets of live cells or cell lysates are prepared; one is treated with this compound, and the other with a vehicle control (e.g., DMSO).

Heating: Aliquots from both sets are heated across a range of temperatures. As the temperature increases, proteins denature and precipitate out of solution.

Quantification: After heating, the remaining soluble proteins at each temperature point are collected and quantified using quantitative mass spectrometry. embopress.org

Melting Curve Analysis: "Melting curves" are generated for thousands of proteins, showing the temperature at which they denature. A protein that directly binds to this compound will typically show a shift in its melting curve compared to the control group, indicating a change in thermal stability due to the binding event. nih.gov

This chemoproteomics approach allows for target identification without the need for chemical modification of the compound, avoiding potential issues with altered binding affinity. islandscholar.ca It provides an unbiased, proteome-wide view of target engagement within the cell, making it a powerful tool to uncover the direct molecular initiator of this compound's biological activity. embopress.org

| Technique | Principle | Advantage for this compound Target ID | Reference |

| Affinity-Based Proteomics | A tagged version of the compound is used as "bait" to capture its specific protein binding partners. | Directly pulls down interacting proteins for identification. | nih.govfrontiersin.org |

| Thermal Proteome Profiling (TPP) | Ligand binding alters a protein's thermal stability, which is detected as a shift in its melting temperature across the proteome. | Unbiased and label-free; identifies targets in a native cellular context without modifying the compound. | embopress.orgnih.gov |

Genetic Screens for Modulators of this compound Activity

The discovery of this compound resulted from a screening of microbial metabolites using a reporter gene assay designed to identify transcriptional up-regulators of the low-density lipoprotein (LDL) receptor. nih.gov However, based on available scientific literature, specific genetic screens aimed at identifying modulators—enhancers or suppressors—of this compound's own activity have not been extensively reported. Such screens, often employing techniques like genome-wide CRISPR-Cas9 or siRNA libraries, would be instrumental in pinpointing the precise protein targets and genetic pathways through which this compound exerts its effects. These approaches could reveal, for instance, specific transcription factors, co-factors, or upstream signaling components that are essential for this compound-mediated up-regulation of the LDL receptor.

Elucidation of Downstream Signaling Cascades Modulated by this compound

The primary mechanism of action of this compound is its ability to transcriptionally up-regulate the LDL receptor. nih.gov This places the compound at a critical regulatory node in lipid metabolism and cholesterol homeostasis. The LDL receptor is a cell-surface glycoprotein (B1211001) that mediates the endocytosis of cholesterol-rich LDL from the bloodstream. mdpi.com By enhancing the synthesis of this receptor, this compound effectively increases the cell's capacity to clear circulating LDL, a process central to maintaining cholesterol balance.

The regulation of cholesterol homeostasis is a complex process governed by several key signaling pathways. redalyc.org The synthesis of the LDL receptor is predominantly controlled by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. redalyc.org While direct modulation of SREBP by this compound has not been explicitly detailed in initial discovery reports, its action as a transcriptional up-regulator of the LDL receptor gene strongly implies an interaction with this pathway. SREBPs are transcription factors that, in response to low intracellular cholesterol levels, move to the nucleus and activate the expression of genes involved in cholesterol synthesis and uptake, including the LDL receptor gene. redalyc.org Therefore, this compound's activity likely converges on the SREBP signaling cascade to promote LDL receptor expression.

The human hepatoma cell line, HepG2, has been a key in-vitro system for characterizing the bioactivity of this compound. nih.gov HepG2 cells are widely used as a model for human liver cells, particularly for studies involving lipid and cholesterol metabolism, as they express key metabolic enzymes and receptors, including the LDL receptor. mdpi.complos.org

The most significant cellular phenotype triggered by this compound in HepG2 cells is the enhanced synthesis of the LDL receptor. nih.gov This was confirmed through a receptor binding assay, which measures the functional capacity of the newly synthesized receptors to bind LDL. nih.gov This targeted cellular response underscores the compound's specific effect on the machinery governing LDL receptor expression.

Table 1: Summary of Cellular Phenotypic Response to this compound

| Cell System | Observed Phenotype | Method of Assessment | Reference |

| Human Hepatoma HepG2 Cells | Enhanced synthesis of the Low-Density Lipoprotein (LDL) receptor | Receptor Binding Assay | nih.gov |

| Human Hepatoma HepG2 Cells | Transcriptional up-regulation of the LDL receptor | Reporter Gene Assay | nih.gov |

The modulation of a central metabolic process like cholesterol uptake suggests that the effects of this compound may intersect with other major intracellular regulatory networks. While the primary target pathway appears to be related to SREBP-mediated transcription, this pathway is itself subject to regulation by other signaling cascades.

Key intracellular signaling pathways that regulate lipid metabolism and could potentially interact with the effects of this compound include:

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and anabolism, including the biosynthesis of lipids (lipogenesis). redalyc.org It can influence the activity of SREBPs, suggesting a potential point of crosstalk.

AMPK Pathway: Acting as a cellular energy sensor, AMP-activated protein kinase (AMPK) is typically activated during states of low energy (high AMP/ATP ratio). It generally suppresses anabolic processes, including cholesterol and fatty acid synthesis, to conserve energy. redalyc.org Any compound affecting lipid metabolism could potentially influence or be influenced by AMPK activity.

MAPK Signaling Pathways (ERK, JNK, p38): These cascades are involved in transmitting signals from the cell surface to the nucleus to control a wide array of cellular processes, including proliferation, differentiation, and stress responses. mdpi.com Specific MAPK pathways have been implicated in the regulation of metabolic gene expression and could potentially modulate the cellular response to this compound. nih.gov

Given that this compound up-regulates the LDL receptor, its signaling output is functionally antagonistic to pathways that would be activated by high intracellular cholesterol. The precise nature and extent of the crosstalk between this compound-initiated signals and these other major regulatory networks remain an area for further investigation.

Table 2: Potential Intracellular Signaling Networks Interacting with this compound's Mechanism

| Signaling Pathway | Core Function in Lipid Metabolism | Potential for Crosstalk with this compound |

| SREBP Pathway | Master transcriptional regulator of cholesterol and fatty acid synthesis and uptake (including the LDL receptor gene). redalyc.org | Highly likely to be the primary downstream pathway modulated by this compound to achieve LDL receptor up-regulation. |

| PI3K/AKT/mTOR Pathway | Promotes lipogenesis and other anabolic processes. redalyc.org | Potential for indirect interaction, as this pathway can influence SREBP activity and overall metabolic state. |

| AMPK Pathway | Senses cellular energy status; inhibits cholesterol and fatty acid synthesis. redalyc.org | Potential for functional crosstalk, as AMPK and SREBP pathways are often reciprocally regulated. |

| MAPK Pathways (e.g., ERK, JNK) | Regulates gene expression in response to extracellular stimuli; involved in metabolic regulation and stress responses. mdpi.comnih.gov | Potential to modulate the expression or activity of components within the primary this compound-affected pathway. |

Preclinical Pharmacological and Efficacy Investigations of Tmc 49a in Disease Models

In Vitro Pharmacological Profiling of TMC-49A

Cellular Efficacy of this compound in Disease-Relevant Cell Lines beyond HepG2

Initial studies demonstrated that this compound enhances the synthesis of the LDL receptor in human hepatoma HepG2 cells. nih.gov While detailed efficacy studies of this compound in other specific disease-relevant cell lines are not extensively documented in publicly available literature, related compounds within the TMC family have been evaluated in various cancer cell lines. For instance, TMC-95A, a proteasome inhibitor, has shown activity in MDA-MB-435 cells. nih.gov Additionally, other TMC compounds like TMC-353121 have been assessed in HeLa cells for antiviral activity. mdpi.com The evaluation of TMC compounds in cell lines such as SH-SY5Y has also been noted in the context of neurodegenerative disease research. researchgate.net This suggests a precedent for testing TMC-related compounds across a diverse panel of cell lines relevant to different diseases.

Selectivity and Specificity Characterization across Multiple Biological Targets

The primary mechanism identified for this compound is the transcriptional up-regulation of the LDL receptor. nih.gov Comprehensive selectivity and specificity profiling of this compound across a wide range of other biological targets, such as kinases or other receptors, is not detailed in the available research. However, studies on other compounds within the broader "TMC" designation, like TMC-95A, have shown high selectivity. TMC-95A is a non-covalent inhibitor that demonstrates potent and selective inhibition of the chymotrypsin-like activity of the proteasome's β5 subunit. nih.gov This highlights the potential for compounds in this class to achieve a high degree of target specificity. Further research would be necessary to determine if this compound exhibits a similar selective profile beyond its effects on LDL receptor transcription.

Combination Studies of this compound with Other Pharmacological Agents in Cell-Based Assays

There is currently no publicly available research detailing combination studies of this compound with other pharmacological agents in cell-based assays. The potential for synergistic or additive effects when combined with other drugs, for example, statins, which also impact cholesterol metabolism, remains an area for future investigation. Combination therapy is a common strategy in drug development, aiming to enhance efficacy and overcome resistance. tmc.educore.ac.uk

In Vivo Mechanistic Studies in Animal Models of Disease Pathophysiology

Assessment of this compound's Impact on Disease-Associated Biomarkers in Rodent Models

Specific in vivo studies assessing the impact of this compound on disease-associated biomarkers in rodent models have not been published. Generally, such studies in rodent models, like rats and mice, are crucial for evaluating the therapeutic potential of a compound. researchgate.netaginganddisease.org These models are used to study effects on biomarkers related to various conditions, including hypercholesterolemia and neurodegenerative diseases. mdpi.commdpi.com For a compound like this compound that up-regulates the LDL receptor, key biomarkers would include plasma levels of LDL cholesterol, total cholesterol, and potentially inflammatory markers associated with atherosclerosis. mdpi.com

Modulation of LDL Receptor Expression and Function in Organ-Specific Animal Models

While initial in vitro data shows this compound up-regulates LDL receptor synthesis in liver cells, in vivo studies are needed to confirm these effects in organ-specific animal models. nih.gov Rodent models, particularly LDL receptor-deficient (ldlr-/-) mice, are standard for studying the function of the LDL receptor and the efficacy of compounds that modulate its expression. nih.govplos.org In such models, researchers can assess the compound's ability to alter LDL receptor expression in the liver, the primary organ for cholesterol clearance, and observe the downstream effects on plasma lipoprotein profiles. nih.govplos.org Studies in animal models also allow for the investigation of LDL receptor modulation in other tissues where it plays a role. plos.org There is no specific data available on this compound in these animal models.

Preclinical Pharmacodynamic Relationships of this compound in Animal Systems

While comprehensive in vivo pharmacodynamic data for the compound this compound, identified as butyl N-phenethylcarbamate, are not extensively available in published literature, its established in vitro activity as a transcriptional up-regulator of the low-density lipoprotein (LDL) receptor provides a clear basis for predicting its pharmacodynamic effects in animal models nih.gov. The primary pharmacodynamic endpoint in preclinical animal studies would be the modulation of LDL receptor expression and the subsequent impact on lipid metabolism.

Based on its mechanism of action, the administration of this compound to relevant animal models, such as those with dyslipidemia or atherosclerosis, would be expected to lead to a dose-dependent increase in LDL receptor protein and mRNA levels in target tissues, primarily the liver. This upregulation would, in turn, enhance the clearance of circulating LDL cholesterol (LDL-C).

Expected Pharmacodynamic Effects and Biomarkers:

The anticipated pharmacodynamic relationships in animal systems would involve the following key measurements:

Target Engagement: Direct evidence of this compound interacting with its molecular target, leading to the transcriptional activation of the LDL receptor gene (LDLR).

Proximal Pharmacodynamics: Increased expression of LDL receptor mRNA and protein in the liver.

Downstream Pharmacodynamics: Reduction in plasma levels of LDL-C and total cholesterol.

Functional Outcomes: In long-term studies, a reduction in the development and progression of atherosclerotic plaques in susceptible animal models.

A hypothetical study in a murine model of hypercholesterolemia might yield pharmacodynamic data as illustrated in the table below.

Table 1: Hypothetical Preclinical Pharmacodynamic Data for this compound in a Hypercholesterolemic Mouse Model

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Hepatic LDL Receptor mRNA (relative fold change) | 1.0 | 2.5 | 4.0 |

| Hepatic LDL Receptor Protein (relative units) | 100 | 220 | 350 |

| Plasma LDL-C Reduction (%) | 0% | 25% | 50% |

| Atherosclerotic Plaque Area Reduction (%) | 0% | 15% | 35% |

The relationship between drug exposure (pharmacokinetics) and the observed pharmacodynamic effects would be crucial for establishing a therapeutic window. For instance, a direct correlation would be expected between the concentration of this compound in the liver and the degree of LDL receptor upregulation. Studies in animal models are essential to bridge the gap between in vitro findings and potential clinical efficacy, providing critical information on the dose-response relationship and the duration of the pharmacological effect nih.govfrontiersin.orgjmb.or.kr.

Imaging Approaches for Tissue Distribution and Target Engagement in Animal Models

Modern imaging techniques offer powerful, non-invasive methods to assess the tissue distribution and target engagement of novel therapeutic compounds like this compound in living animal models. Although specific imaging studies for this compound have not been reported, established methodologies for carbamate-containing molecules and for visualizing LDL receptor dynamics can be extrapolated.

Tissue Distribution Imaging:

To understand the biodistribution of this compound and ensure it reaches its primary target organ, the liver, radiolabeling of the compound for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) would be a valuable approach. Carbamate (B1207046) moieties can be labeled with radioisotopes such as carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]) thno.org.

A preclinical PET study using a radiolabeled version of this compound would allow for the quantitative, real-time visualization of its accumulation in various organs. This would confirm liver-specific uptake and provide critical data on brain penetration and potential off-target accumulation.

Table 2: Potential Imaging Tracers and Techniques for this compound Preclinical Studies

| Imaging Modality | Tracer Type | Information Gained | Key Animal Models |

| PET/SPECT | Radiolabeled this compound (e.g., [¹¹C]this compound) | Whole-body distribution, liver uptake kinetics, brain penetration. | Rodents (mice, rats), Non-human primates. |

| Fluorescence Imaging | Fluorophore-conjugated this compound analog | Cellular and sub-cellular localization in tissues, target engagement. | Mice with surgically implanted imaging windows. |

| PET | Radiolabeled ligand for LDL receptor | Indirect measure of target engagement (receptor density changes). | Hypercholesterolemic mice, rats. |

Target Engagement Imaging:

Confirming that this compound engages its target and upregulates LDL receptors in vivo can also be achieved through imaging. One approach involves using a PET tracer that specifically binds to the LDL receptor. An increase in the PET signal from such a tracer in the liver following this compound treatment would provide functional evidence of increased receptor density.

Furthermore, advanced fluorescence imaging techniques could be employed to visualize target engagement at a cellular level nih.govresearchgate.netacs.org. A fluorescently tagged analog of this compound could be administered to animals, and techniques like intravital microscopy could be used to observe its uptake into hepatocytes and its effect on fluorescently labeled LDL particles. These imaging strategies are instrumental in preclinical drug development for confirming the mechanism of action in a physiological context and for optimizing dosing regimens based on direct visualization of drug distribution and target interaction bioivt.com.

Structure Activity Relationship Sar and Computational Studies of Tmc 49a

Systematic Structure-Activity Relationship (SAR) Analysis of TMC-49A Analogues

Systematic SAR studies are crucial for optimizing a lead compound like this compound. This involves synthesizing a series of related molecules (analogues) and evaluating how specific structural modifications impact biological activity.

While specific design principles for synthesizing this compound derivatives to enhance LDL receptor up-regulation have not been published, general principles can be inferred from its structure and from SAR studies on closely related compounds for other biological activities. This compound (butyl N-phenethylcarbamate) possesses three key regions amenable to modification: the aryl "head" (phenethyl group), the carbamate (B1207046) "linker," and the alkyl "tail" (butyl group).

A potential SAR strategy would involve:

Aryl Head Modification: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the phenethyl moiety to probe electronic and steric requirements.

Alkyl Tail Modification: Varying the length and branching of the butyl group to determine the optimal size and lipophilicity for activity.

Carbamate Linker Modification: Altering the carbamate group to other functionalities like amides, ureas, or reverse carbamates to assess the importance of its hydrogen bonding capabilities.

In a study on ethyl N-(2-phenethyl) carbamate, a close analogue of this compound, researchers employed a matrix synthesis approach to create a library of derivatives to test as bacterial biofilm inhibitors. nih.gov Their strategy involved modifying the aryl head, the tail region, and the carbamate linkage, demonstrating a practical application of these design principles for this chemical scaffold. nih.gov

Currently, there is no published data correlating the structural features of this compound analogues with LDL receptor up-regulation. To illustrate how such a correlation is established, data from an SAR study of ethyl N-(2-phenethyl) carbamate analogues against methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation is presented below. nih.gov This demonstrates how modifications to the carbamate scaffold can significantly impact biological activity, even though the target activity is different.

In this study, the parent compound, ethyl N-(2-phenethyl) carbamate (2b), showed moderate and sometimes variable activity. nih.gov An analogue, designated 3j, which features a propyl-length aryl amine head and a tolyl tail, emerged as a significantly more potent and consistent inhibitor across multiple MRSA strains. nih.gov

Interactive Table: Biofilm Inhibition by Carbamate Analogues This table shows the percent inhibition of biofilm formation at a 200 μM concentration for two different carbamate compounds against various strains of MRSA. Higher percentages indicate greater inhibition.

| MRSA Strain | % Inhibition (Compound 2b: ethyl N-(2-phenethyl) carbamate) | % Inhibition (Compound 3j: analogue) |

| 44 | 30.7% | 80.8% |

| 1556 | -40.0% (Induction) | 77.3% |

| 1685 | 27.6% | 91.9% |

| 43300 | 37.9% | 91.6% |

| 700789 | 7.7% | 93.9% |

| 1753 | 22.2% | 90.2% |

| (Data sourced from reference nih.gov) |

This data clearly shows a positive correlation between the structural changes in analogue 3j and its inhibitory activity compared to the parent compound 2b. A similar approach would be necessary to establish such correlations for this compound and LDL receptor up-regulation.

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. As no detailed study has been published for this compound's interaction with the cellular machinery regulating the LDL receptor, a hypothetical pharmacophore can be proposed based on its structure:

Aromatic/Hydrophobic Region: The phenethyl group likely engages in hydrophobic or pi-stacking interactions.

Hydrogen Bond Acceptor/Donor: The carbamate moiety contains a carbonyl oxygen (acceptor) and an N-H group (donor), which could form critical hydrogen bonds.

Hydrophobic Alkyl Region: The n-butyl group provides a lipophilic tail that may contribute to membrane permeability or fit into a hydrophobic pocket of a target protein.

Pharmacophore models for other carbamates have been successfully developed for different targets, such as inhibitors of fatty acid amide hydrolase (FAAH), further supporting the feasibility of this approach. core.ac.uk

Correlation between Structural Features and LDL Receptor Up-regulation Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized molecules.

No predictive QSAR models for this compound analogues and their effect on LDL receptor up-regulation have been reported in the literature. The development of such a model would require a dataset of structurally diverse this compound analogues with corresponding measured biological activity (e.g., IC₅₀ or EC₅₀ values for LDL receptor up-regulation).

QSAR models have been successfully developed for other classes of carbamates. For instance, a 2D-QSAR study on carbamate derivatives as acetylcholinesterase (AChE) inhibitors yielded a model with good statistical properties (R² = 0.81) that could reliably predict the activity of new compounds. plos.org This model was then used to guide the design of new, more potent inhibitors. plos.org A similar methodology could be applied to this compound if a suitable dataset were available.

Machine learning (ML) algorithms are increasingly used to build sophisticated and highly predictive QSAR models, especially for complex biological systems. These algorithms can handle large datasets and identify non-linear relationships that traditional methods might miss.

There are no published instances of machine learning being applied to QSAR studies of this compound for LDL receptor activity. However, ML-based QSAR models are becoming standard in drug discovery. nih.gov For example, various machine learning regression algorithms were used to create robust QSAR models for predicting the inhibition of HMG-CoA reductase, another key target in cholesterol management. nih.gov Should a sufficient number of this compound analogues and their activities be generated, algorithms such as random forest, support vector machines, or deep neural networks could be employed to develop predictive models to accelerate the discovery of more potent derivatives.

Development of Predictive Models for this compound Analog Activity

Molecular Modeling and Computational Chemistry of this compound

Extensive searches of scientific literature and databases did not yield specific molecular modeling and computational chemistry studies focused exclusively on this compound (butyl N-phenethylcarbamate). The following sections outline the types of computational analyses that are theoretically applicable to a molecule like this compound, but for which no published research directly involving this compound could be found.

There are no publicly available ligand-protein docking studies that specifically investigate the interaction of this compound with its putative target, the low-density lipoprotein receptor (LDLR), or other related proteins.

While this compound is known to be a transcriptional up-regulator of the LDLR, the precise protein it binds to initiate this effect has not been detailed in docking studies. Computational docking is a method used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction. For a compound like this compound, such studies would be invaluable in elucidating its mechanism of action.

Hypothetically, a docking study for this compound would involve the following steps:

Preparation of the three-dimensional structure of this compound.

Identification and preparation of the three-dimensional structure of a putative protein target. This could be a transcription factor, a signaling protein involved in the LDLR pathway, or the LDLR itself.

Using docking software to predict the binding pose and calculate a scoring function, which estimates the binding affinity.

Without such studies, the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate the biological activity of this compound remain speculative.

No molecular dynamics (MD) simulation studies specifically focused on this compound or its complexes with biological macromolecules have been published in the available scientific literature.

MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time. For this compound, an MD simulation could provide critical insights into:

The conformational flexibility of the molecule in a biological environment (e.g., in water or a lipid bilayer).

The stability of the ligand-protein complex if a binding target were known. Simulations could reveal how the interaction between this compound and its target protein evolves over time, confirming the stability of poses predicted by docking studies.

The effect of the ligand on the protein's structure and dynamics upon binding.

A typical MD simulation study would report on metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and an analysis of intermolecular interactions over the simulation trajectory. The absence of such data for this compound means our understanding of its dynamic behavior at the molecular level is limited.

There is no available research detailing the de novo design or virtual screening of derivatives based on the this compound scaffold.

De novo design involves the computational creation of novel molecules with desired properties, often by assembling molecular fragments within the constraints of a target's binding site. Starting from the core structure of this compound (butyl N-phenethylcarbamate), new derivatives could be designed to potentially enhance potency, selectivity, or pharmacokinetic properties as LDLR up-regulators.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A virtual screening campaign could use the known structure of this compound as a query to find structurally similar compounds (ligand-based virtual screening) or use the structure of a putative target to dock a large chemical library (structure-based virtual screening).

The lack of such studies indicates that computational efforts to expand on the discovery of this compound by creating and evaluating new, similar compounds have not been reported.

Advanced Research Methodologies and Future Directions for Tmc 49a

Applications of Omics Technologies in TMC-49A Mechanistic Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems and can be applied to elucidate the mechanistic actions of compounds such as this compound. washu.eduaimed-analytics.comstandardbio.com By analyzing global changes in gene expression, protein levels, and metabolic profiles, researchers can gain insights into the pathways and networks affected by this compound treatment. washu.eduaimed-analytics.comstandardbio.com

Transcriptomic and Proteomic Responses to this compound Treatment

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, while proteomics focuses on the entire complement of proteins. washu.edustandardbio.com Applying these technologies to cells or tissues treated with this compound can reveal how the compound influences gene expression patterns and protein abundance. washu.edustandardbio.com Changes in transcript and protein levels can indicate which biological processes are activated or inhibited by this compound, providing clues about its mechanism of action beyond the known up-regulation of the LDL receptor. nih.gov Integrating transcriptomic and proteomic data can offer a more robust understanding of the complex regulatory networks affected. washu.edustandardbio.com

Metabolomic Profiling for Pathway Perturbations by this compound

Metabolomics is the large-scale study of small molecules, or metabolites, within biological systems. nih.govfrontiersin.org Metabolomic profiling of samples exposed to this compound can identify changes in metabolite concentrations, which reflect the downstream effects of the compound on various biochemical pathways. nih.govfrontiersin.org This can help pinpoint specific metabolic routes that are perturbed by this compound, offering further insights into its mechanism and potential broader biological impacts. nih.govfrontiersin.org For example, changes in lipid metabolism pathways could be directly relevant to its effect on LDL receptors.

Development of High-Throughput Screening (HTS) Platforms for this compound Modulators

High-throughput screening (HTS) is a method used in drug discovery to rapidly test large libraries of chemical compounds for a specific biological activity. tdcommons.aibmglabtech.comwikipedia.org Developing HTS platforms for this compound research would involve creating assays that can measure the compound's effect on LDL receptor expression or other relevant biological targets in a miniaturized and automated format. bmglabtech.comwikipedia.org Such platforms could be used to screen vast collections of compounds to identify novel molecules that either mimic or enhance the activity of this compound, or conversely, inhibit its effects. tdcommons.aibmglabtech.comwikipedia.org This would be valuable for discovering new lead compounds with potentially improved properties or for identifying off-target effects. HTS requires reproducible assays and robust data analysis methods for quality control and hit selection. wikipedia.orgnih.gov

Advanced Chemical Biology Tools for this compound Target Validation

Chemical biology tools are essential for validating the biological targets of small molecules like this compound. discoveryontarget.com Target validation aims to confirm that modulating a specific protein or pathway is indeed responsible for the observed biological effect of the compound. discoveryontarget.comgu.se Techniques such as affinity chromatography, which can isolate proteins that bind to this compound, and various cell-based assays can be employed. nih.govrsc.org The use of techniques like chemoproteomics, functional genomics, and phenotypic assays can further aid in target identification and validation. discoveryontarget.com Advanced methods can help establish a sufficient level of confidence that the identified target is relevant to the desired biological outcome. gu.se

Exploration of Unexplored Biological Activities and Therapeutic Potential of this compound Beyond LDL Regulation

While this compound is known for its effect on LDL receptors, advanced research methodologies can be used to explore other potential biological activities and therapeutic applications. nih.gov Phenotypic screening assays, for instance, could be designed to test this compound in various cell-based models of different diseases to identify novel effects. Omics data could also hint at off-target effects or involvement in unexpected pathways. washu.eduaimed-analytics.comstandardbio.com Research into other compounds that modulate lipid metabolism, such as ezetimibe, has revealed potential benefits beyond LDL-C lowering in areas like insulin (B600854) resistance and non-alcoholic fatty liver disease, suggesting that exploring broader effects for this compound could be fruitful. nih.gov Identifying such additional activities could broaden the therapeutic potential of this compound or its derivatives.

Methodological Innovations in Natural Product Discovery Relevant to this compound Research

This compound was discovered from a microbial source, highlighting the importance of natural product discovery in identifying novel bioactive compounds. nih.gov Methodological innovations in this field are relevant to future this compound research. Modern approaches involve efficient selection methods, advanced extraction and isolation procedures, sophisticated structural elucidation techniques, and high-throughput bioassays. mdpi.com Dereplication strategies, which use spectroscopic data to quickly identify known compounds, are crucial for prioritizing novel molecules. mdpi.com The integration of computational approaches, such as molecular modeling and virtual screening of natural product databases, is also accelerating the discovery process. scielo.org.mxrsc.org Techniques like genome mining are enabling the discovery of potential natural products from microbial genomes. rsc.org These advancements can facilitate the discovery of related compounds to this compound or entirely new scaffolds with similar or complementary activities.

Q & A

Basic Question

- Methodological Answer :

Synthesis protocols must include step-by-step reaction conditions (temperature, solvent, catalysts), purification methods (e.g., column chromatography), and characterization techniques (NMR, HPLC, mass spectrometry). For reproducibility, document batch-specific variations and use standardized reagents. Include negative controls (e.g., reaction without catalysts) to validate synthetic pathways. Experimental sections should align with journal guidelines, such as detailing five compounds in the main text and supplementary data for others .

What analytical techniques are essential for validating this compound’s structural identity and purity?

Basic Question

- Methodological Answer :

Use a combination of spectroscopic (¹H/¹³C NMR, FTIR) and chromatographic (HPLC, GC-MS) methods. For novel compounds, provide full spectral data and compare with known analogs. Purity should be confirmed via elemental analysis (>95%) and chromatographic retention times. Cross-validate results with independent labs to address instrumentation bias .

How can researchers resolve contradictions in this compound’s reported biological activity across studies?

Advanced Question

- Methodological Answer :

Conduct a meta-analysis of experimental variables:- Compare assay conditions (e.g., cell lines, incubation times, solvent concentrations).

- Replicate studies using standardized protocols (e.g., CLSI guidelines).

- Apply statistical tools (ANOVA, regression analysis) to identify outliers.

Address discrepancies through collaborative verification and transparent reporting of raw data .

What criteria should guide the selection of in vivo models to evaluate this compound’s efficacy?

Advanced Question

- Methodological Answer :

Prioritize models with translational relevance:- Disease specificity : Use genetically engineered models for target validation.

- Dosing : Optimize pharmacokinetics (PK) via bioavailability studies.

- Controls : Include vehicle and positive controls (e.g., FDA-approved analogs).

Document ethical approvals and adhere to ARRIVE guidelines for animal studies .

How can computational methods enhance the study of this compound’s mechanism of action?

Advanced Question

- Methodological Answer :

Integrate molecular docking (e.g., AutoDock Vina) to predict target binding and molecular dynamics simulations to assess stability. Validate in silico findings with mutagenesis studies or SAR (structure-activity relationship) analysis. Use open-source tools (e.g., PyMOL) for visualization and reproducibility .

What statistical approaches are recommended for analyzing this compound’s pharmacological data?

Basic Question

- Methodological Answer :

For dose-response curves, calculate IC₅₀/EC₅₀ using nonlinear regression (e.g., GraphPad Prism). Apply t-tests or Mann-Whitney U tests for pairwise comparisons and ANOVA for multi-group analyses. Report p-values with confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

How should researchers structure a literature review to identify gaps in this compound research?

Basic Question

- Methodological Answer :

Use databases (SciFinder, PubMed) with keywords: “this compound synthesis,” “mechanism of action,” “in vivo efficacy.” Filter for peer-reviewed articles (2015–2025) and prioritize studies with rigorous methodologies. Map gaps using FINER criteria (Feasible, Novel, Ethical, Relevant) .

What protocols ensure reproducibility in this compound’s bioactivity assays?

Advanced Question

- Methodological Answer :

- Standardize cell culture conditions (passage number, media composition).

- Use internal reference compounds in each assay plate.

- Share protocols via platforms like protocols.io .

- Perform inter-lab validation through collaborative networks .

How can researchers optimize this compound’s formulation for stability studies?

Advanced Question

- Methodological Answer :

Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC and LC-MS. Compare lyophilized vs. solution formulations. Include excipient compatibility studies to identify stabilizers (e.g., cyclodextrins) .

What ethical and regulatory considerations apply to this compound’s preclinical development?

Basic Question

- Methodological Answer :

Obtain IACUC approval for animal studies and adhere to OECD GLP principles. For human tissue samples, follow HIPAA regulations and informed consent protocols. Disclose conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.